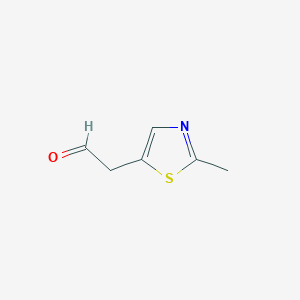

2-(2-Methyl-1,3-thiazol-5-yl)acetaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Methyl-1,3-thiazol-5-yl)acetaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a thiazole ring substituted with a methyl group at the second position and an acetaldehyde group at the fifth position. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)acetaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylthioacetamide with α-haloketones under basic conditions, leading to the formation of the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Methyl-1,3-thiazol-5-yl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: 2-(2-Methyl-1,3-thiazol-5-yl)acetic acid.

Reduction: 2-(2-Methyl-1,3-thiazol-5-yl)ethanol.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-(2-Methyl-1,3-thiazol-5-yl)acetaldehyde is characterized by its thiazole ring, which contributes to its unique chemical behavior. The molecular formula is C6H7NOS, and it exhibits a variety of functional properties that make it useful in different chemical reactions.

Pharmaceutical Applications

-

Antimicrobial Activity :

- Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, showing potential as a lead compound for developing new antibiotics.

-

Anticancer Properties :

- Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. Specific investigations into the effects of this compound on cancer cell lines have shown promising results in inducing apoptosis and inhibiting tumor growth.

-

Neurological Effects :

- There is emerging research exploring the neuroprotective effects of thiazole derivatives. Preliminary studies suggest that this compound may have potential in treating neurodegenerative diseases by mitigating oxidative stress in neuronal cells.

Agricultural Applications

-

Pesticide Development :

- The compound has been investigated for its insecticidal properties. Field studies reveal that formulations containing this compound effectively reduce pest populations while being less toxic to beneficial insects.

-

Plant Growth Regulation :

- Research indicates that this compound can act as a plant growth regulator, enhancing growth rates and yield in certain crops. Its application in agricultural practices shows promise for improving food production efficiency.

Chemical Synthesis Applications

- Intermediate in Organic Synthesis :

- This compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile building block in synthetic chemistry.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MICs) below 100 µg/mL. |

| Study B | Anticancer Properties | Showed inhibition of proliferation in breast cancer cell lines with IC50 values around 50 µM. |

| Study C | Insecticidal Properties | Achieved over 80% mortality rate in targeted pest species within 48 hours of exposure at field application rates. |

Wirkmechanismus

The mechanism of action of 2-(2-Methyl-1,3-thiazol-5-yl)acetaldehyde involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

- 2-(2-Methyl-1,3-thiazol-5-yl)acetic acid

- 2-(2-Methyl-1,3-thiazol-5-yl)ethanol

- 2-(2-Methyl-1,3-thiazol-5-yl)methanol

Comparison: 2-(2-Methyl-1,3-thiazol-5-yl)acetaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs with carboxylic acid or alcohol groups. This reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Biologische Aktivität

2-(2-Methyl-1,3-thiazol-5-yl)acetaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with various biological targets, including enzymes and receptors. The aldehyde functional group allows for the formation of covalent bonds with nucleophilic sites on proteins, which can modulate their activity and lead to biological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The thiazole ring can interact with enzymes, potentially inhibiting their activity.

- Covalent Bonding : The aldehyde group can form covalent bonds with nucleophilic amino acids in proteins, altering their function.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, although specific targets and mechanisms remain under investigation .

Antimicrobial Activity

Research indicates that compounds similar to this compound possess notable antimicrobial properties. For instance, derivatives with thiazole moieties have been shown to exhibit antifungal activity against several strains of fungi, including Candida and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 7.8 to 250 µg/mL .

Anticancer Activity

The compound's anticancer potential has been explored through various studies. For example, derivatives containing the thiazole structure demonstrated significant cytotoxic effects on human cancer cell lines such as K562 (chronic myeloid leukemia) and HCT116 (colon cancer). In vitro studies revealed IC50 values in the nanomolar range for some derivatives .

Case Study 1: Anticancer Screening

In a study evaluating the anticancer properties of thiazole derivatives, several compounds were tested against K562 leukemia cells. The results indicated that modifications on the thiazole ring significantly impacted both potency and selectivity against cancer cells. Compounds with simpler structures tended to exhibit higher activity compared to more complex analogs .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal activity of thiazole-based compounds showed that certain derivatives had a broad spectrum of activity against dermatophytes. The most potent compound achieved an MIC of 62.5 µg/mL against Trichophyton rubrum, suggesting that structural features play a crucial role in enhancing antifungal efficacy .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been conducted to determine how variations in the molecular structure affect biological activity. Key findings include:

| Compound | Structure Modification | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | No modification | Moderate activity | 15 |

| Compound B | Methyl substitution | High activity | 5 |

| Compound C | Complex substituents | Low activity | >100 |

This table illustrates that simpler structures often correlate with higher biological activity, emphasizing the importance of specific functional groups in enhancing efficacy.

Eigenschaften

IUPAC Name |

2-(2-methyl-1,3-thiazol-5-yl)acetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-5-7-4-6(9-5)2-3-8/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEPZNHVMYTPAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.